molecular formula C15H26N4O B5904697 1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol

1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol

Cat. No. B5904697
M. Wt: 278.39 g/mol
InChI Key: GPKNSOXKCAPTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol is a synthetic compound that belongs to the class of piperidine derivatives. It is commonly used in scientific research to study its biochemical and physiological effects on living organisms. This compound has been synthesized using various methods and has shown promising results in various research applications.

Mechanism of Action

The mechanism of action of 1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol is not fully understood. However, it is believed to act as a dopamine receptor agonist, which helps in the regulation of dopamine levels in the brain. It also interacts with other neurotransmitters such as serotonin and norepinephrine, which play a vital role in the central nervous system.
Biochemical and Physiological Effects:
1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol has been shown to have various biochemical and physiological effects on living organisms. It has been found to increase dopamine levels in the brain, which helps in the treatment of various neurological disorders. It has also been shown to have anti-inflammatory and antioxidant properties, which can help in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol in lab experiments is its ability to regulate dopamine levels in the brain. This makes it an ideal compound for studying the central nervous system and its effects on neurotransmitters. However, one of the main limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol. One potential direction is the study of its effects on other neurotransmitters such as acetylcholine and glutamate. Another potential direction is the study of its effects on different types of cancer cells and its potential use in cancer therapy. Additionally, there is a need for further research on its pharmacokinetics and toxicity to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol has been achieved using various methods. One of the most common methods involves the reaction of 1-allyl-3-methyl-1H-pyrazol-4-ylmethylamine with 3-hydroxypiperidine in the presence of a suitable catalyst. Other methods involve the use of different reagents and solvents, but the overall process remains similar.

Scientific Research Applications

1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol has been extensively used in scientific research to study its effects on living organisms. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the study of the central nervous system and its effects on neurotransmitters.

properties

IUPAC Name

1-[2-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methylamino]ethyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-3-7-19-11-14(13(2)17-19)10-16-6-9-18-8-4-5-15(20)12-18/h3,11,15-16,20H,1,4-10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKNSOXKCAPTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNCCN2CCCC(C2)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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